1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Overview
Description
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a benzofuran ring, a benzoxazole ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzofuran-2-Carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Synthesis of Benzoxazole Derivative: 2-(2-Fluorophenyl)-1,3-benzoxazole is synthesized through a cyclization reaction involving 2-aminophenol and 2-fluorobenzoic acid.
Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with the benzoxazole derivative in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzofuran and benzoxazole rings can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
- 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Uniqueness
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O3S/c24-16-7-3-2-6-15(16)22-26-17-12-14(9-10-19(17)30-22)25-23(31)27-21(28)20-11-13-5-1-4-8-18(13)29-20/h1-12H,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZSRLOUHNSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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